A Comprehensive Technical Guide to Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate: Properties and Analysis
A Comprehensive Technical Guide to Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate: Properties and Analysis
An in-depth technical guide on Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate for researchers, scientists, and drug development professionals.
This guide provides a detailed examination of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate, a compound with significant applications in synthetic and medicinal chemistry. The focus is on its fundamental physicochemical properties, particularly its exact mass and molecular weight, along with robust methodologies for their accurate determination. This document is designed to equip researchers and drug development professionals with the necessary theoretical knowledge and practical protocols to ensure precise characterization of this and analogous compounds.
Introduction: Significance in Chemical Synthesis
Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate belongs to a class of carbamate-protected piperidines. The piperidine structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability across various reaction conditions and its straightforward removal under mild acidic environments. The specific substitution pattern of this molecule makes it a valuable intermediate for constructing more complex molecular architectures in drug discovery.
The initial and most critical step in the characterization of any synthesized or isolated compound is the precise determination of its molecular weight and exact mass. This not only confirms the compound's identity but also serves as a foundational quality control measure for all subsequent analytical and biological evaluations.
Differentiating Molecular Weight and Exact Mass
In analytical chemistry, it is essential to distinguish between molecular weight and exact mass, as these terms are not interchangeable.
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Molecular Weight (MW): This is calculated by summing the average atomic masses of all atoms in a molecule, considering the natural abundance of their isotopes. It is typically expressed in grams per mole ( g/mol ).
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Exact Mass (EM): This is the sum of the masses of the most abundant isotope of each element within the molecule. High-resolution mass spectrometry (HRMS) is employed to measure the exact mass.
This distinction is particularly important for HRMS, a technique that provides mass measurements with high precision, enabling the unambiguous determination of a molecule's elemental composition.
Core Physicochemical Properties
The key physicochemical properties of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Monoisotopic (Exact) Mass | 228.1838 u |
| CAS Number | 1706442-70-7 |
Table 1: Physicochemical data for Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive method for determining the exact mass of a compound. The following protocol details a standard workflow using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Rationale for Method Selection
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Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for carbamates as it minimizes fragmentation, preserving the molecular ion for analysis. It is highly compatible with liquid chromatography for online sample purification.
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Positive Ion Mode: The presence of two nitrogen atoms in the molecule facilitates protonation, making the positive ion mode optimal for generating the stable protonated molecule, [M+H]⁺.
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High-Resolution Mass Analyzer: TOF or Orbitrap analyzers are crucial for their ability to provide highly accurate mass measurements, which are essential for confirming the elemental composition.
Step-by-Step HRMS Protocol
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Sample Preparation:
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Accurately weigh approximately 1 mg of the compound.
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Dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
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Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to aid in protonation.
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Instrument Calibration:
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Calibrate the mass spectrometer according to the manufacturer's guidelines using an appropriate standard for the target mass range.
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Data Acquisition:
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Introduce the sample into the ESI source via direct infusion with a syringe pump at a flow rate of 5-10 µL/min.
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Set the instrument to acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
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Optimize ESI source parameters to maximize the signal of the ion of interest.
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Data Analysis:
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Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion. The theoretical m/z for [C₁₂H₂₄N₂O₂ + H]⁺ is 229.1911.
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Calculate the mass error in parts-per-million (ppm) using the formula: ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6
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A mass error below 5 ppm is generally considered confirmation of the elemental composition.
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Workflow Visualization
The following diagram illustrates the logical steps in the HRMS workflow for the analysis of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate.
A flowchart detailing the high-resolution mass spectrometry workflow for exact mass determination.
Conclusion
The precise determination of the exact mass and molecular weight of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is a critical aspect of its characterization for research and development purposes. This guide has provided a thorough overview of these properties and a detailed, practical protocol for their experimental verification. By adhering to these methodologies, scientists can ensure the accuracy and reliability of their findings.
